Ret-IN-25

Medullary Thyroid Cancer RET Kinase Inhibition Antiproliferative Activity

Ret-IN-25 (compound 6b) is a thieno[3,2-c]quinoline RET kinase inhibitor with established antiproliferative activity (IC50: 3.01-3.6 μM) in TT(C634R) MTC cells. Its defined binding mode (docking score -9.067) makes it an essential reference standard for medicinal chemistry programs seeking to diversify beyond quinazoline-based inhibitors. Procure to benchmark novel RET-targeting entities.

Molecular Formula C22H17N3O5S
Molecular Weight 435.5 g/mol
Cat. No. B12383696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-25
Molecular FormulaC22H17N3O5S
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C22H17N3O5S/c1-3-30-22(27)20-18(24-21(26)13-6-4-12(2)5-7-13)16-11-23-17-9-8-14(25(28)29)10-15(17)19(16)31-20/h4-11H,3H2,1-2H3,(H,24,26)
InChIKeyDJUVEFGKMOGMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ret-IN-25 (Compound 6b): A Thieno[3,2-c]quinoline RET Kinase Inhibitor with Validated Antiproliferative Activity in Medullary Thyroid Cancer Cells


Ret-IN-25, designated as compound 6b in the primary literature, is a thieno[3,2-c]quinoline derivative that functions as a RET (rearranged during transfection) kinase inhibitor [1]. This compound was developed through a ligand-based virtual screening protocol and synthetic chemistry program aimed at identifying novel scaffolds for the treatment of RET-dependent medullary thyroid carcinoma (MTC) [1]. Its antiproliferative activity has been quantitatively characterized in the TT(C634R) MTC cell line, which harbors a pathogenic RET mutation, demonstrating micromolar potency after both 3-day and 6-day treatment periods [1].

Why Ret-IN-25 Cannot Be Arbitrarily Substituted with Other RET Inhibitors


The RET kinase inhibitor landscape includes diverse chemotypes—quinazolines (e.g., vandetanib), pyrazolopyrimidines (e.g., pralsetinib), and indolinones (e.g., nintedanib)—each exhibiting distinct binding modes, potency profiles, and resistance mutation susceptibilities [1][2]. Within the thieno[3,2-c]quinoline series itself, subtle structural modifications (e.g., nitro vs. amino substitution, or variation in the pendant aromatic group) produce order-of-magnitude differences in antiproliferative IC50 values against the same RET-mutant MTC cell line [1]. Consequently, generic substitution without experimental confirmation risks selecting a compound with either insufficient target engagement or uncharacterized off-target effects, undermining experimental reproducibility and data validity.

Quantitative Comparative Evidence for Ret-IN-25: Antiproliferative Potency and Binding Mode Differentiation


Direct Head-to-Head Comparison: Ret-IN-25 (6b) Exhibits the Highest Antiproliferative Potency Among Structurally Related Thieno[3,2-c]quinolines in TT(C634R) MTC Cells

In a head-to-head comparative evaluation using the MTT assay against the TT(C634R) medullary thyroid cancer cell line, Ret-IN-25 (compound 6b) demonstrated superior antiproliferative activity relative to its closest structural analogs (6a, 6c, and 6d). After 3 days of treatment, compound 6b achieved an IC50 of 3.6 ± 0.22 μM, representing a 7.4-fold increase in potency compared to 6a (26.8 ± 2.7 μM), a 5.4-fold increase compared to 6c (19.5 ± 9.1 μM), and a 20.3-fold increase compared to 6d (73.2 ± 0.002 μM) [1]. This potency advantage was maintained after 6 days of treatment (IC50 3.01 ± 0.035 μM), where compound 6b was 8.1-fold more potent than 6a, 3.9-fold more potent than 6c, and 14.9-fold more potent than 6d [1].

Medullary Thyroid Cancer RET Kinase Inhibition Antiproliferative Activity Thienoquinoline

Extended Antiproliferative Activity: Ret-IN-25 (6b) Maintains Superior Potency Over Analogs After Prolonged (6-Day) Exposure

To assess whether the potency advantage of Ret-IN-25 is sustained over a physiologically relevant timeframe, antiproliferative activity was measured after approximately two doubling times (6 days) of the TT(C634R) cell line. Compound 6b retained an IC50 of 3.01 ± 0.035 μM, which remained substantially lower than those of analogs 6a (24.3 ± 2.7 μM; 8.1-fold difference), 6c (11.7 ± 4.2 μM; 3.9-fold difference), and 6d (44.9 ± 5.2 μM; 14.9-fold difference) [1]. Notably, while some analogs (6c and 6d) exhibited a modest time-dependent increase in apparent potency, compound 6b consistently demonstrated the lowest absolute IC50 value at both time points [1].

Medullary Thyroid Cancer RET Kinase Inhibition Sustained Antiproliferative Effect Thienoquinoline

Computational Binding Mode Differentiation: Ret-IN-25 (6b) Achieves a Higher Docking Score Than the FDA-Approved RET Inhibitor Vandetanib

Induced fit docking (IFD) simulations performed against the X-ray structure of the RET ATP-binding pocket (PDB 6NEC) revealed that compound 6b achieved a docking score of -9.067, which is numerically superior (more negative) to that of the FDA-approved quinazoline RET inhibitor vandetanib (-8.016) [1]. While the IFD score for 6b (-642.20) was comparable to that of vandetanib (-647.55) and nintedanib (-645.89), the improved docking score suggests a favorable binding pose within the kinase active site [1]. The computational analysis also identified specific amino acid contacts (e.g., within the hinge/linker region and C-lobe) that may contribute to the observed binding interactions [1].

Molecular Docking RET Kinase Structure-Based Drug Design Vandetanib

SAR Insight: The Nitro Substituent in Ret-IN-25 (6b) Is Essential for Antiproliferative Activity; Amino Derivative 7b Is Inactive

A critical structure-activity relationship (SAR) observation from the same study indicates that reduction of the nitro group to the corresponding amino derivative abolishes antiproliferative activity. While compound 6b (nitro) exhibited potent IC50 values (3.6 μM and 3.01 μM), the analogous amino compound 7b, along with the entire amino series 7a–e, failed to inhibit TT(C634R) cell growth even at the highest concentration tested (100 μM) [1]. This stark functional dichotomy underscores that the nitro moiety is a key pharmacophoric element required for RET inhibition within this chemical series.

Structure-Activity Relationship RET Kinase Thienoquinoline Chemical Probe

Optimal Scientific and Procurement Application Scenarios for Ret-IN-25


Benchmarking Novel RET Inhibitors Against a Structurally Distinct Thieno[3,2-c]quinoline Chemotype

Investigators developing next-generation RET inhibitors can employ Ret-IN-25 as a reference compound representing the thieno[3,2-c]quinoline scaffold. Its fully characterized antiproliferative activity (IC50 3.6 μM and 3.01 μM) and computational binding parameters (docking score -9.067) in the TT(C634R) MTC model provide a quantitative baseline against which the potency and binding mode of novel chemical entities can be compared [1]. This application is particularly relevant for medicinal chemistry programs seeking to diversify beyond quinazoline- and pyrazolopyrimidine-based inhibitors [1].

Use as a Potent Positive Control in RET-Dependent MTC Antiproliferative Assays

In cellular assays employing the TT(C634R) medullary thyroid cancer cell line, Ret-IN-25 serves as a validated positive control for RET kinase inhibition. Its documented IC50 values (3.6 ± 0.22 μM at 3 days; 3.01 ± 0.035 μM at 6 days) enable researchers to confirm assay sensitivity and monitor inter-experimental variability [1]. The availability of a structurally matched inactive control (amino derivative 7b) further strengthens its utility as a chemical probe pair for establishing target specificity in phenotypic screens [1].

Computational Chemistry and Structure-Based Drug Design Validation

Computational chemists and structural biologists can utilize Ret-IN-25 as a test case for validating docking protocols and scoring functions against the RET kinase. The compound's experimentally determined antiproliferative activity, combined with its published IFD scores and key interaction residues within the ATP-binding pocket (PDB 6NEC), provides a benchmark dataset for assessing the predictive accuracy of in silico screening workflows targeting RET-driven cancers [1].

Exploring Structure-Activity Relationships Around the Nitro Pharmacophore

Medicinal chemists focused on thieno[3,2-c]quinoline optimization can procure Ret-IN-25 as a starting point for SAR expansion. The stark functional contrast between the active nitro compound (6b) and its inactive amino counterpart (7b) identifies the nitro group as a critical pharmacophoric element [1]. Further synthetic exploration around this moiety—such as bioisosteric replacement or substituent variation—can be rationally designed using the quantitative potency data provided for 6b as a benchmark [1].

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